molecular formula C13H13N5OS B11001534 3-(1H-pyrrol-1-yl)-N-[5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]propanamide

3-(1H-pyrrol-1-yl)-N-[5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]propanamide

Cat. No.: B11001534
M. Wt: 287.34 g/mol
InChI Key: PTGGSXXYCRWOFF-UHFFFAOYSA-N
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Description

3-(1H-PYRROL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]PROPANAMIDE is a complex organic compound that features a pyrrole ring, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-PYRROL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as silver triflate and reagents like isocyanoacetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-PYRROL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-(1H-PYRROL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-PYRROL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1H-PYRROL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]PROPANAMIDE apart is its unique combination of pyrrole, thiophene, and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in scientific research.

Properties

Molecular Formula

C13H13N5OS

Molecular Weight

287.34 g/mol

IUPAC Name

3-pyrrol-1-yl-N-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)propanamide

InChI

InChI=1S/C13H13N5OS/c19-11(5-8-18-6-1-2-7-18)14-13-15-12(16-17-13)10-4-3-9-20-10/h1-4,6-7,9H,5,8H2,(H2,14,15,16,17,19)

InChI Key

PTGGSXXYCRWOFF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCC(=O)NC2=NNC(=N2)C3=CC=CS3

Origin of Product

United States

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